molecular formula C20H26Br2N2O2 B12725940 Quinine dihydrobromide CAS No. 549-47-3

Quinine dihydrobromide

Cat. No.: B12725940
CAS No.: 549-47-3
M. Wt: 486.2 g/mol
InChI Key: GKRXTXTYZVRRAI-HZQSTTLBSA-N
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Description

Quinine dihydrobromide is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria and other parasitic infections. This compound is known for its antimalarial properties and is used in various medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine dihydrobromide can be synthesized through the extraction of quinine from cinchona bark followed by its conversion to the dihydrobromide salt. The extraction involves using an organic solvent to isolate the alkaloids from the bark, followed by acidification and precipitation .

Industrial Production Methods: In industrial settings, the extraction process is scaled up, and the quinine is purified through crystallization. The conversion to dihydrobromide involves reacting quinine with hydrobromic acid under controlled conditions to form the desired salt .

Chemical Reactions Analysis

Types of Reactions: Quinine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinine dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The precise mechanism of action of quinine dihydrobromide is not fully understood, but it is believed to interfere with the parasite’s ability to break down and digest hemoglobin. This interference leads to the accumulation of toxic heme within the parasite, ultimately causing its death. Quinine also affects muscle membrane and sodium channels, which is why it is used in treating muscle disorders .

Comparison with Similar Compounds

Uniqueness: Quinine dihydrobromide is unique due to its natural origin from cinchona bark and its historical significance as one of the first chemical compounds used to treat an infectious disease. Its slow development of resistance compared to other antimalarials also highlights its uniqueness .

Properties

CAS No.

549-47-3

Molecular Formula

C20H26Br2N2O2

Molecular Weight

486.2 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrobromide

InChI

InChI=1S/C20H24N2O2.2BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H/t13-,14-,19-,20+;;/m0../s1

InChI Key

GKRXTXTYZVRRAI-HZQSTTLBSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br.Br

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br.Br

Origin of Product

United States

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